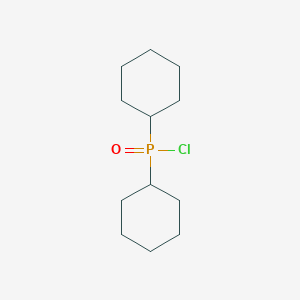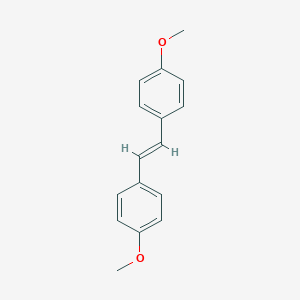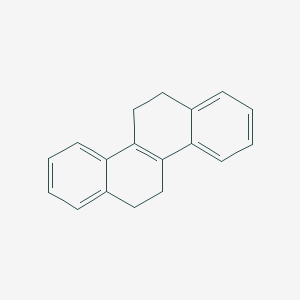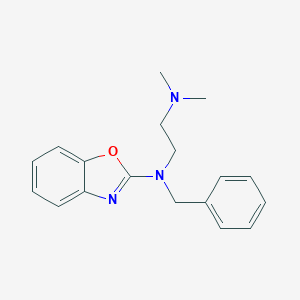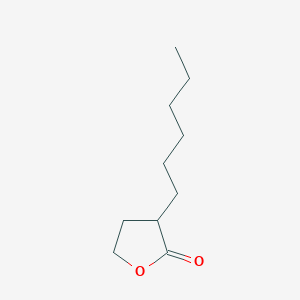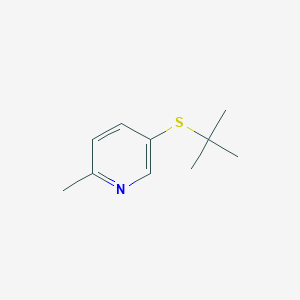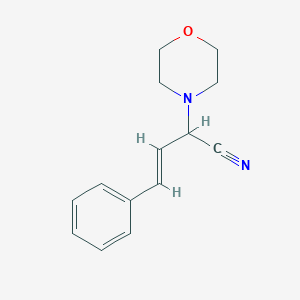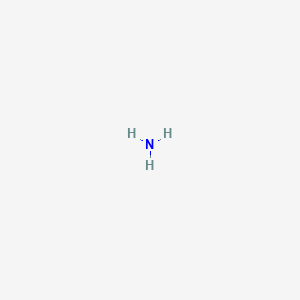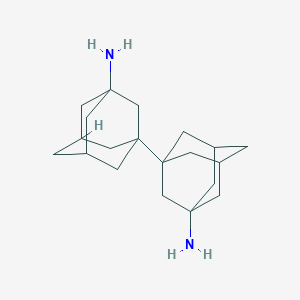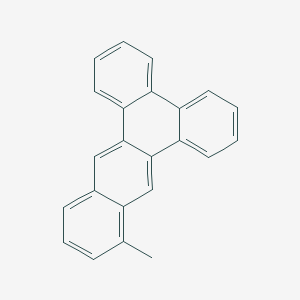
BENZO(b)TRIPHENYLENE, 10-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)triphenylene, 10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique structure and properties. It is a highly fluorescent compound that has been studied for its potential applications in organic electronics, materials science, and biomedical research. In
Applications De Recherche Scientifique
Benzo(b)triphenylene, 10-methyl- has been studied for its potential applications in a wide range of scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage, as well as a sensor for the detection of heavy metal ions. Additionally, it has been studied for its potential use in organic electronics, such as OLEDs (organic light-emitting diodes), due to its high fluorescence efficiency and stability.
Mécanisme D'action
The mechanism of action of benzo(b)triphenylene, 10-methyl- is not fully understood, but it is believed to interact with DNA and other biomolecules through intercalation and π-π interactions. Its unique structure allows it to bind to DNA and other biomolecules in a specific manner, making it a useful tool for studying these interactions.
Effets Biochimiques Et Physiologiques
Benzo(b)triphenylene, 10-methyl- has been shown to have low toxicity in vitro, but its effects on living organisms are not well understood. It has been shown to induce DNA damage and apoptosis in cancer cells, but its effects on normal cells are not clear. Further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl-.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzo(b)triphenylene, 10-methyl- in lab experiments is its high fluorescence efficiency and stability. This makes it a useful tool for studying biomolecular interactions and for the detection of DNA damage and heavy metal ions. However, its complex synthesis method and high cost may limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of benzo(b)triphenylene, 10-methyl-. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl- in living organisms. Finally, there is potential for the development of new applications for benzo(b)triphenylene, 10-methyl- in fields such as organic electronics, materials science, and biomedical research.
Méthodes De Synthèse
The synthesis of benzo(b)triphenylene, 10-methyl- involves the reaction of 2-methylanthracene with 1,2,3,4-tetraphenylnaphthalene under high temperature and pressure conditions. This method yields a high purity product that can be further purified by column chromatography. The synthesis of benzo(b)triphenylene, 10-methyl- is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
17278-93-2 |
|---|---|
Nom du produit |
BENZO(b)TRIPHENYLENE, 10-METHYL- |
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10-methylbenzo[b]triphenylene |
InChI |
InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3 |
Clé InChI |
OSLUKLQLIFPUAE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
SMILES canonique |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Autres numéros CAS |
17278-93-2 |
Synonymes |
10-Methylbenzo[b]triphenylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



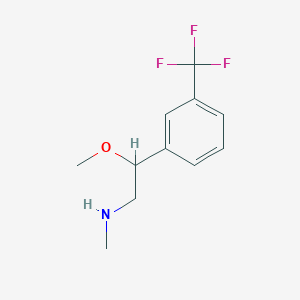
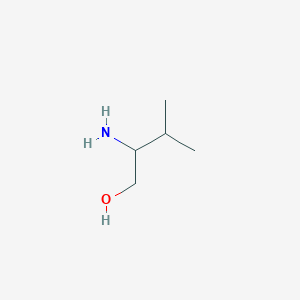
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
